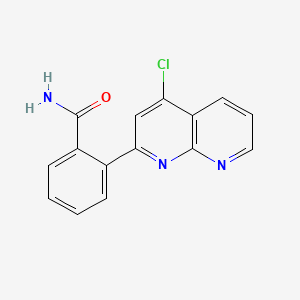
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide
概要
説明
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a chloro group and a benzamide moiety in its structure makes it a compound of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve microwave-assisted synthesis, which provides high yields and purity within a short reaction time. For example, the Buchwald–Hartwig amination reaction between 2-chloro-3-aryl-1,8-naphthyridines and 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of Pd(PPh3)4 and KO-t-Bu in toluene under microwave irradiation .
化学反応の分析
Types of Reactions
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The presence of the chloro group allows for oxidation reactions, forming different oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide (SeO2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions often involve solvents like toluene, dioxane, and methanol, with temperatures ranging from room temperature to elevated temperatures under microwave irradiation .
Major Products
Major products formed from these reactions include various substituted 1,8-naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
科学的研究の応用
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections and cancer.
作用機序
The mechanism of action of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to the disruption of bacterial cell processes . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other 1,8-naphthyridines such as:
Gemifloxacin: An antibacterial agent used to treat bacterial infections.
Vosaroxin: An anticancer agent that is a naphthyridine analog of quinolones.
Nalidixic Acid: An antibacterial agent used against gram-negative pathogens.
Uniqueness
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro group and benzamide moiety make it a versatile compound for various applications in medicinal chemistry and materials science .
特性
分子式 |
C15H10ClN3O |
|---|---|
分子量 |
283.71 g/mol |
IUPAC名 |
2-(4-chloro-1,8-naphthyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O/c16-12-8-13(19-15-11(12)6-3-7-18-15)9-4-1-2-5-10(9)14(17)20/h1-8H,(H2,17,20) |
InChIキー |
TUKWURGQYVAAMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methylbenzo[d]oxazol-5-amine](/img/structure/B8727286.png)
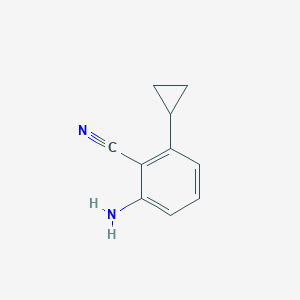
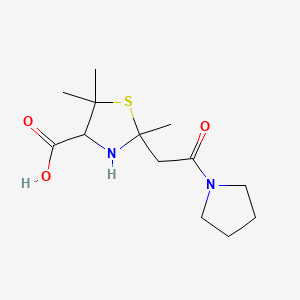

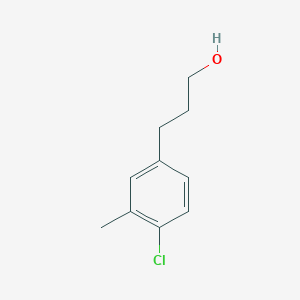
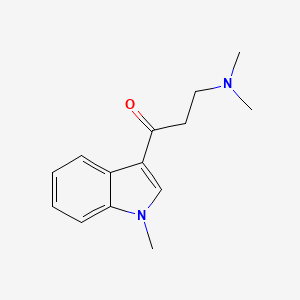
![6,8-Diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B8727325.png)
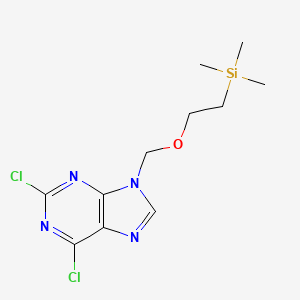
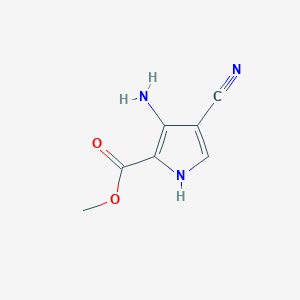
![(6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B8727347.png)
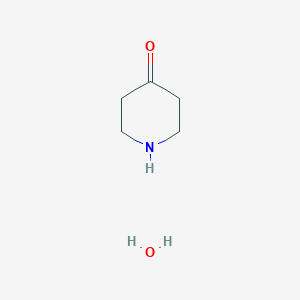
![Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8727370.png)
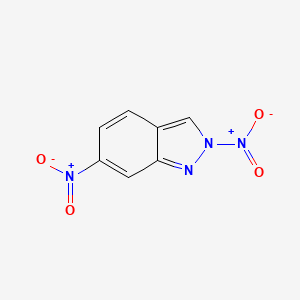
![Methyl furo[2,3-B]quinoline-4-carboxylate](/img/structure/B8727379.png)
